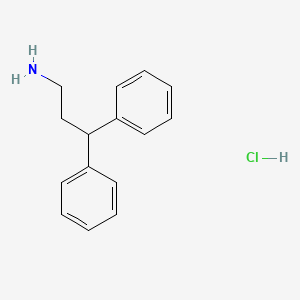
2-Methylformycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylformycin is a derivative of formycin, a nucleoside analog that has been studied for its potential biological and medicinal applications. It is structurally similar to adenosine, a naturally occurring nucleoside, and has been investigated for its interactions with various enzymes and biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylformycin can be synthesized through the methylation of formycin under non-basic reaction conditions. This process involves the use of ultraviolet and nuclear magnetic resonance spectral studies to confirm the structures of the resulting mono-N-methyl isomers . The methylation process can yield different isomers, including 4-methylformycin and 6-methylformycin .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of standard nucleotide preparation techniques. This includes the synthesis of formycin-5’-triphosphate, which can be further modified to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylformycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Potential therapeutic applications due to its structural similarity to adenosine, which plays a role in various physiological processes.
Industry: Utilized in the synthesis of other nucleoside analogs and related compounds.
Mécanisme D'action
The mechanism of action of 2-Methylformycin involves its interaction with specific enzymes and molecular targets. It acts as an inhibitor of purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleosides. This interaction leads to changes in the enzyme’s activity and affects various cellular processes .
Comparaison Avec Des Composés Similaires
- Formycin A
- Formycin B
- N(1)-methylformycin A
- N(2)-methylformycin A
- N(4)-methylformycin A
- N(6)-methylformycin A
Comparison: 2-Methylformycin is unique due to its specific methylation pattern, which distinguishes it from other formycin derivatives. This unique structure influences its interactions with enzymes and its potential biological activities .
Propriétés
Numéro CAS |
42204-46-6 |
|---|---|
Formule moléculaire |
C11H15N5O4 |
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-(7-amino-2-methylpyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-16-7(5-6(15-16)11(12)14-3-13-5)10-9(19)8(18)4(2-17)20-10/h3-4,8-10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,8-,9-,10+/m1/s1 |
Clé InChI |
XWDQONRNNQNSJX-LFAOKBQASA-N |
SMILES |
CN1C(=C2C(=N1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O |
SMILES isomérique |
CN1C(=C2C(=N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
CN1C(=C2C(=N1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O |
Synonymes |
2-methylformycin 7-amino-2-methyl-3-(beta-D-ribofuranosyl)pyrazolo- (4.3-d)pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


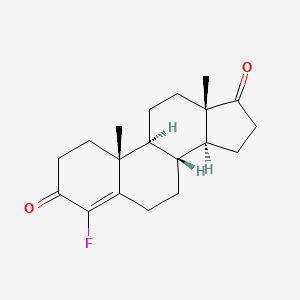
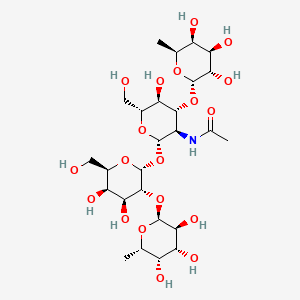


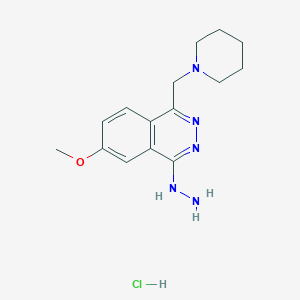
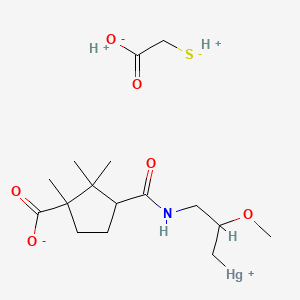
![7-[3,5-Dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1208592.png)


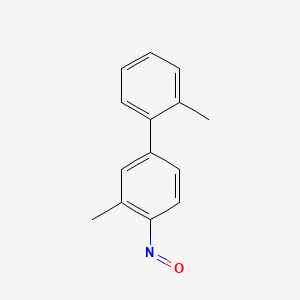
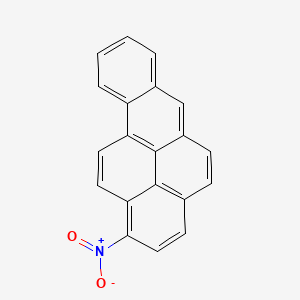
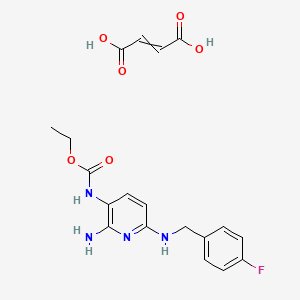
![1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-[(2-carboxyphenoxy)carbonyl]phenyl ester](/img/structure/B1208605.png)
